molecular formula C10H12BrClN2O2 B13493451 tert-Butyl (2-bromo-5-chloropyridin-3-yl)carbamate

tert-Butyl (2-bromo-5-chloropyridin-3-yl)carbamate

Cat. No.: B13493451
M. Wt: 307.57 g/mol
InChI Key: FTEMSGRLEVGKEP-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a chlorine atom, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate typically involves the reaction of 2-bromo-5-chloro-3-pyridylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yields .

Industrial Production Methods

Industrial production methods for tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N-substituted carbamates, while oxidation reactions can produce pyridyl oxides .

Scientific Research Applications

Tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-bromoethyl)carbamate
  • Tert-butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate
  • Tert-butyl carbamate

Uniqueness

Tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate is unique due to the presence of both bromine and chlorine atoms on the pyridyl ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Conclusion

Tert-butyl N-(2-bromo-5-chloro-3-pyridyl)carbamate is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it valuable for the synthesis of complex molecules

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(2-bromo-5-chloropyridin-3-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3,(H,14,15)

InChI Key

FTEMSGRLEVGKEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Cl)Br

Origin of Product

United States

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